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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethyl)pyrazine

Cat. No.: B1526318 Get Quote

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyrazine for Researchers and

Drug Development Professionals

Introduction
2-Bromo-5-(trifluoromethyl)pyrazine is a halogenated and trifluoromethylated heterocyclic

compound of significant interest in the fields of medicinal chemistry and materials science. Its

unique electronic properties, stemming from the electron-withdrawing nature of both the

pyrazine ring nitrogens and the trifluoromethyl group, combined with the synthetically versatile

bromine handle, make it a highly valuable building block for the synthesis of complex molecular

architectures. This guide provides an in-depth overview of its commercial availability, synthesis,

key applications, and safe handling protocols, tailored for researchers and professionals in

drug development.

Compound Profile:

IUPAC Name: 2-bromo-5-(trifluoromethyl)pyrazine

CAS Number: 1196152-38-1[1][2]

Molecular Formula: C₅H₂BrF₃N₂[3]

Molecular Weight: 226.98 g/mol [3]
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Appearance: Colorless to pale-yellow or yellow-brown oil or semi-solid[4]

The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and

biologically active compounds.[5] The introduction of a trifluoromethyl (-CF₃) group can

significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it

a favored substituent in modern drug design.[6] Consequently, 2-Bromo-5-
(trifluoromethyl)pyrazine serves as a critical starting material for introducing this privileged

scaffold into novel pharmaceutical candidates.

Commercial Availability
2-Bromo-5-(trifluoromethyl)pyrazine is readily available from a variety of commercial

suppliers, catering to needs ranging from small-scale research and development to bulk

manufacturing. Purity levels are typically high, often exceeding 97-98%.

Supplier Purity
Available
Quantities

Representative
Catalog Number

Sigma-Aldrich

Pricing and availability

not currently listed;

contact for details

Varies AMBH303C602B[7]

Apollo Scientific 98% 100mg, 250mg, 1g, 5g PC99675[1]

Fluoromart Not specified 1g, 5g 1196152-38-1[4]

BLD Pharm Not specified Varies 1196152-38-1[8]

ChemicalBook Varies by supplier Varies CB52642252[3]

iChemical Not specified Custom EBD3460199[2]

Angene International Not specified Varies AGN-PC-0BL80S[9]

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers

directly for current information.

Synthesis and Manufacturing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34417715/
https://www.researchgate.net/publication/384182264_Modification_of_2-amino-5-bromomethyl-3-ethoxycarbonylpyrazine_1-oxide_using_SNH_and_click_reactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.benchchem.com/product/b1526318?utm_src=pdf-body
https://www.benchchem.com/product/b1526318?utm_src=pdf-body
https://www.benchchem.com/product/b1526318?utm_src=pdf-body
https://patents.google.com/patent/CN108129456A/en
https://store.apolloscientific.co.uk/product/2-bromo-5-trifluoromethylpyrazine
https://pubmed.ncbi.nlm.nih.gov/34417715/
https://patents.google.com/patent/US4349681A/en
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB52642252.htm?N=Global
http://www.ichemical.com/products/1196152-38-1.html
https://www.organic-chemistry.org/abstracts/lit4/640.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While commercially available, in-house synthesis may be desirable for specific research

applications or cost management in large-scale projects. A plausible and efficient synthetic

route to 2-Bromo-5-(trifluoromethyl)pyrazine involves a Sandmeyer-type reaction starting

from the corresponding amine, 2-Amino-5-(trifluoromethyl)pyrazine. This classical yet robust

transformation is a cornerstone of aromatic chemistry for converting amino groups into a wide

array of functionalities, including halogens.[4][10]

The precursor, 2-Amino-5-(trifluoromethyl)pyrazine, can be synthesized or procured

commercially. The subsequent bromination proceeds via a two-step, one-pot process involving

diazotization of the amine followed by displacement with a bromide source, catalyzed by a

copper(I) salt.

Representative Synthetic Protocol: Sandmeyer
Bromination
This protocol is a representative methodology based on well-established Sandmeyer reaction

principles.[10][11] Researchers should perform their own optimization.

Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

To a cooled (0-5 °C) solution of 2-Amino-5-(trifluoromethyl)pyrazine (1.0 eq) in an aqueous

solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq), add a solution of sodium nitrite

(NaNO₂, 1.1-1.2 eq) in water dropwise.

Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium

salt is often indicated by a slight color change.

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-60 minutes.

Causality: The reaction is performed in a strong acidic medium to generate nitrous acid (HNO₂)

in situ from NaNO₂. The nitrous acid then reacts with the primary amine to form a stable, yet

reactive, diazonium salt. Low temperatures are critical to prevent the premature decomposition

of the diazonium intermediate.

Step 2: Copper-Catalyzed Bromination
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In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1-1.3 eq) in aqueous

HBr.

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous

evolution of nitrogen gas (N₂) will be observed.

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g.,

50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

After cooling, extract the product with an appropriate organic solvent (e.g., dichloromethane

or ethyl acetate).

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product via column chromatography on silica gel or distillation to yield 2-
Bromo-5-(trifluoromethyl)pyrazine.

Causality: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading

to the formation of an aryl radical and the release of N₂ gas. This radical then abstracts a

bromine atom from a Cu(II) bromide species, regenerating the Cu(I) catalyst and forming the

final product.[10] This radical-nucleophilic aromatic substitution mechanism is highly efficient

for installing halogens.[10]

Synthetic Workflow Diagram
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Step 1: Diazotization

Step 2: Sandmeyer Reaction

2-Amino-5-(trifluoromethyl)pyrazine

Diazonium Salt Intermediate

  NaNO₂, HBr (aq)
  0-5 °C

2-Bromo-5-(trifluoromethyl)pyrazine

  CuBr
  RT to 60 °C

  (-N₂)
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Caption: Synthetic route to 2-Bromo-5-(trifluoromethyl)pyrazine via Sandmeyer reaction.

Applications in Research and Development
The utility of 2-Bromo-5-(trifluoromethyl)pyrazine lies in its ability to participate in a wide

range of cross-coupling reactions, serving as a linchpin for constructing complex molecules.

Building Block for Kinase Inhibitors
The pyrazine scaffold is prevalent in many small-molecule kinase inhibitors.[12] 2-Bromo-5-
(trifluoromethyl)pyrazine is an ideal starting point for elaborating this core structure. The

bromine atom can be readily displaced or coupled using palladium-catalyzed reactions such as

Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and

modular installation of various aryl, heteroaryl, or alkyl groups at the 2-position, which is often

crucial for achieving potency and selectivity against specific kinase targets.
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Substrate in Palladium-Catalyzed α-Arylation
The compound has been specifically noted as a substrate for the palladium-catalyzed α-

arylation of Reformatsky reagents.[4] This reaction forms a carbon-carbon bond between the

pyrazine ring and an enolate equivalent, providing a direct route to molecules containing a

pyrazinyl-acetic ester moiety, a valuable pharmacophore in its own right.

Development of Novel Agrochemicals
Trifluoromethyl-substituted pyridines and pyrazines are key structural motifs in modern

agrochemicals, including herbicides and insecticides.[6] The unique properties imparted by the

trifluoromethyl group can enhance the efficacy and environmental profile of these agents. 2-
Bromo-5-(trifluoromethyl)pyrazine provides a versatile platform for synthesizing new

agrochemical candidates.

Application Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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